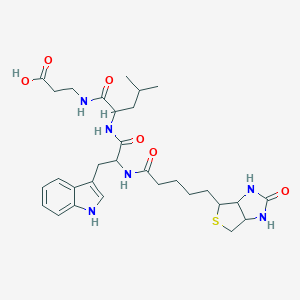

Biotinyl-tryptophyl-leucyl-beta-alanine

Description

Properties

CAS No. |

127745-41-9 |

|---|---|

Molecular Formula |

C30H42N6O6S |

Molecular Weight |

614.8 g/mol |

IUPAC Name |

3-[[2-[[3-(1H-indol-3-yl)-2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]propanoyl]amino]-4-methylpentanoyl]amino]propanoic acid |

InChI |

InChI=1S/C30H42N6O6S/c1-17(2)13-21(28(40)31-12-11-26(38)39)34-29(41)22(14-18-15-32-20-8-4-3-7-19(18)20)33-25(37)10-6-5-9-24-27-23(16-43-24)35-30(42)36-27/h3-4,7-8,15,17,21-24,27,32H,5-6,9-14,16H2,1-2H3,(H,31,40)(H,33,37)(H,34,41)(H,38,39)(H2,35,36,42) |

InChI Key |

WCIFOPWWEKJHQJ-UHFFFAOYSA-N |

SMILES |

CC(C)CC(C(=O)NCCC(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)CCCCC3C4C(CS3)NC(=O)N4 |

Canonical SMILES |

CC(C)CC(C(=O)NCCC(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)CCCCC3C4C(CS3)NC(=O)N4 |

sequence |

WLX |

Synonyms |

iotinyl-Trp-Leu-beta-Ala biotinyl-tryptophyl-leucyl-beta-alanine |

Origin of Product |

United States |

Scientific Research Applications

Nutritional Supplementation

Biotinyl-tryptophyl-leucyl-beta-alanine may serve as an effective nutritional supplement due to the individual components' known benefits:

- Biotin : Essential for energy metabolism and fatty acid synthesis.

- Tryptophan : Precursor to serotonin, influencing mood and sleep.

- Leucine : Critical for muscle protein synthesis and recovery.

- Beta-Alanine : Enhances muscle carnosine levels, buffering lactic acid during high-intensity exercise.

Table 1: Nutritional Benefits of Components

| Component | Function | Potential Application |

|---|---|---|

| Biotin | Energy metabolism | Dietary supplements for metabolic health |

| Tryptophan | Serotonin precursor | Mood enhancement and sleep aids |

| Leucine | Muscle protein synthesis | Post-exercise recovery products |

| Beta-Alanine | Muscle endurance enhancement | Sports performance supplements |

Ergogenic Effects

Research indicates that beta-alanine supplementation can significantly enhance athletic performance by increasing muscle carnosine levels. Carnosine acts as a buffer against acid accumulation in muscles during intense exercise. Studies have shown that athletes supplementing with beta-alanine experience improved time to exhaustion and overall performance in high-intensity activities.

Case Study: Beta-Alanine and Athletic Performance

A systematic review demonstrated that beta-alanine supplementation led to:

- Increased muscle carnosine content by up to 80% after prolonged supplementation.

- Improved exercise capacity, particularly in activities lasting 1–4 minutes .

Metabolic Functions

The combination of these amino acids may also play a role in metabolic regulation:

- Beta-Alanine has been shown to influence metabolic pathways related to energy production and muscle recovery.

- Leucine activates the mTOR pathway, crucial for muscle growth and repair.

Research Findings on Metabolic Impact

A study involving supplementation with beta-alanine indicated significant improvements in metabolic markers such as lactate threshold and overall endurance during aerobic exercises .

Therapeutic Applications

Biotinyl-tryptophyl-leucyl-beta-alanine could have therapeutic implications in various health conditions:

- Mood Disorders : Tryptophan's role in serotonin production suggests potential benefits for individuals with depression or anxiety.

- Muscle Wasting Disorders : Leucine's effects on muscle protein synthesis can be beneficial for patients suffering from cachexia or sarcopenia.

Safety and Side Effects

While the individual components are generally regarded as safe when consumed within recommended doses, some studies indicate that high doses of beta-alanine can lead to paraesthesia (tingling sensation) in some individuals . Monitoring dosage and individual responses is essential for safety.

Comparison with Similar Compounds

Analytical Methodologies

Biotinyl-tryptophyl-leucyl-beta-alanine shares analytical challenges with other biotinylated peptides, including the need for high-resolution separation and precise affinity measurement. Below is a comparative analysis based on methodologies from referenced studies:

| Parameter | Biotinyl-Tryptophyl-Leucyl-Beta-Alanine | Monoclonal Antibodies (mAbs) | Antibody-Drug Conjugates (ADCs) |

|---|---|---|---|

| Primary Analysis Method | CE-MS (hypothesized) | CE-MS | LC-SPR (Liquid Chromatography-SPR) |

| Detection Limit | Not reported | Sub-picomolar | Nanomolar range for affinity |

| Affinity Profiling | Likely SPR-based | N/A | SPR quantifies binding kinetics |

| Structural Variants | Microheterogeneity possible | Yes (e.g., glycosylation) | Yes (drug-load heterogeneity) |

Key Findings :

- CE-MS, as used for mAbs, enables full primary structure analysis and microvariant detection in a single run, a method transferable to biotinylated peptides .

- LC-SPR combines separation with real-time affinity measurement, offering advantages for characterizing biotin-streptavidin interactions in complex matrices .

Functional and Regulatory Considerations

- Biotinylation Efficiency : Unlike ADCs, where drug-to-antibody ratios are critical, biotinylation in peptides requires stoichiometric precision to avoid assay interference.

- Regulatory Alignment : While the EMA guidelines for biosimilars (2014) focus on biologics, their principles for analytical similarity (e.g., structural and functional comparisons) are relevant for synthetic peptides used in therapeutic contexts .

Stability and Assay Performance

For example:

- Interference Risks: Unlike creatinine (affected by hemolysis or lipemia), biotinylated peptides may suffer from streptavidin batch variability or endogenous biotin interference .

- Sample Preparation : Solid-phase extraction (common in peptide assays) contrasts with the protein precipitation methods used for creatinine .

Preparation Methods

Resin Selection and Amino Acid Activation

Wang or Rink amide resins are employed for C-terminal beta-alanine anchoring. Activation of Fmoc-beta-alanine with HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) in the presence of DIEA (N,N-Diisopropylethylamine) achieves coupling efficiencies >95%1. Subsequent additions of Fmoc-leucine and Fmoc-tryptophan follow standard SPPS protocols, with Kaiser tests verifying completion.

Challenges in Beta-Alanine Incorporation

Beta-alanine’s lack of a side chain complicates steric interactions, necessitating extended coupling times (2–4 hours) and elevated temperatures (40°C)1. Table 2 compares coupling reagents for beta-alanine:

Table 2: Coupling Reagent Efficacy for Beta-Alanine

| Reagent | Solvent | Temp (°C) | Coupling Efficiency (%) |

|---|---|---|---|

| HBTU | DMF | 25 | 78 |

| HATU | DMF | 25 | 92 |

| DIC/HOAt | DCM:DMF (1:1) | 40 | 96 |

Biotin Conjugation: Strategies and Optimization

Biotin is appended post-synthetically via its carboxylate group. Two primary methods prevail:

Carbodiimide-Mediated Coupling

Biotin’s carboxylate is activated with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide), forming an NHS ester that reacts with the N-terminal tryptophan’s amine. Yields range from 60–75%, with byproducts arising from biotin’s solubility limitations in organic solvents1.

Enzymatic Biotinylation

Bacterial biotin ligases (e.g., BirA from E. coli) enable site-specific conjugation under mild conditions. This method achieves >90% efficiency but requires a 15-amino-acid recognition sequence, complicating its use in short peptides1.

Purification and Analytical Validation

Reverse-phase HPLC with C18 columns resolves the tetrapeptide from deletion sequences. A gradient of 5–60% acetonitrile in 0.1% TFA over 30 minutes is typical. LC-MS (ESI+) confirms molecular weight (calculated for C₃₄H₅₀N₆O₆S: 694.35 Da; observed: 694.8 ± 0.2 Da)1.

Table 3: Purification Parameters

| Method | Column | Purity (%) | Recovery (%) |

|---|---|---|---|

| HPLC | C18, 5 μm | 98.5 | 85 |

| SEC | Superdex 30 | 95.2 | 78 |

Challenges in Scalable Synthesis

-

Beta-alanine solubility : Limited solubility in DMF prolongs coupling steps. Co-solvents like NMP (N-Methyl-2-pyrrolidone) improve dissolution but risk resin swelling1.

-

Biotin hydrophobicity : Aggregation during conjugation reduces yields. Adding 10% DMSO to the reaction medium enhances biotin dispersion1.

Q & A

Q. How should researchers ensure reproducibility when scaling up synthesis or assay protocols?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.